4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide
Brand Name: Vulcanchem
CAS No.: 2279123-01-0
VCID: VC6894833
InChI: InChI=1S/C12H12ClN3O2/c1-16(2)12(17)9-5-3-8(4-6-9)11-14-10(7-13)18-15-11/h3-6H,7H2,1-2H3
SMILES: CN(C)C(=O)C1=CC=C(C=C1)C2=NOC(=N2)CCl
Molecular Formula: C12H12ClN3O2
Molecular Weight: 265.7

4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide

CAS No.: 2279123-01-0

Cat. No.: VC6894833

Molecular Formula: C12H12ClN3O2

Molecular Weight: 265.7

* For research use only. Not for human or veterinary use.

4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide - 2279123-01-0

Specification

CAS No. 2279123-01-0
Molecular Formula C12H12ClN3O2
Molecular Weight 265.7
IUPAC Name 4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide
Standard InChI InChI=1S/C12H12ClN3O2/c1-16(2)12(17)9-5-3-8(4-6-9)11-14-10(7-13)18-15-11/h3-6H,7H2,1-2H3
Standard InChI Key QWVRDCLSWUANNR-UHFFFAOYSA-N
SMILES CN(C)C(=O)C1=CC=C(C=C1)C2=NOC(=N2)CCl

Introduction

4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide is a synthetic organic compound characterized by its unique structural features and potential applications in medicinal chemistry. It belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. The compound's structure includes a benzamide moiety substituted with a dimethylamino group and a chloromethyl-functionalized oxadiazole ring.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Oxadiazole Ring: A cyclization reaction using hydrazides and carboxylic acids or derivatives under oxidative conditions.

  • Introduction of the Chloromethyl Group: Chloromethylation is achieved using chlorinating agents such as thionyl chloride.

  • Attachment of the Benzamide Moiety: The benzamide is introduced via amide coupling reactions using N,N-dimethylaniline derivatives.

Characterization

The compound is characterized using advanced spectroscopic techniques:

  • NMR Spectroscopy: Confirms the chemical shifts of protons and carbons in the oxadiazole and benzamide moieties.

  • Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns.

  • Infrared (IR) Spectroscopy: Identifies functional groups through characteristic absorption bands (e.g., C=O stretch for amides).

Antimicrobial Activity

Oxadiazoles are known for their antimicrobial properties, making this compound a candidate for studies against bacterial and fungal strains.

Drug Development

The presence of reactive groups like chloromethyl allows for modifications to improve pharmacokinetics and binding affinity in drug design.

Toxicity and Safety

Preliminary studies on similar compounds indicate that toxicity levels depend on the substitution pattern on the oxadiazole ring. In vitro assays are necessary to evaluate cytotoxicity, mutagenicity, and environmental impact.

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